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Compound of Interest |

Methyl 4-(difluoromethoxy)-3-
Compound Name:

hydroxybenzoate
CAS No.: 1159429-52-3
Cat. No.: B6590627

Get Quote

Introduction & Scope

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is a critical pharmacophore intermediate,
predominantly utilized in the synthesis of Roflumilast (Daxas®), a selective phosphodiesterase-
4 (PDEA4) inhibitor used for Chronic Obstructive Pulmonary Disease (COPD).[1][2]

The analytical challenge lies in the difluoromethoxy (-OCHF2) moiety, which introduces unique
splitting patterns in NMR and specific fragmentation in Mass Spectrometry.[1] Furthermore, the
presence of the free phenolic hydroxyl group at position 3 requires careful pH control during
liquid chromatography to prevent peak tailing and ensure accurate quantification against
potential regioisomers (e.g., Methyl 3-(difluoromethoxy)-4-hydroxybenzoate).[1][2]

This guide provides a validated analytical framework for researchers to confirm identity, assess
regio-purity, and quantify this intermediate during process development.[1]

Physicochemical Profile
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Property Value /| Description

IUPAC Name Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
CAS Number 1159429-52-3

Molecular Formula CoHsF204

Molecular Weight 218.15 g/mol

Appearance White to off-white crystalline solid

Soluble in Methanol, Acetonitrile, DMSO, Ethyl

Solubility )
Acetate; Insoluble in Water
LogP (Predicted) ~2.44
pKa (Phenol) ~8.5 (Acidic due to electron-withdrawing ester)

Spectroscopic Identification (Qualitative)
Nuclear Magnetic Resonance (NMR)

The definitive identification relies on the coupling between Hydrogen and Fluorine atoms within
the difluoromethoxy group.

e 1H NMR (DMSO-ds, 400 MHz):

o The Signature Signal: The proton in the -OCHF2z group appears as a distinct triplet (t) in
the range of 6 6.9 — 7.4 ppm.

o Coupling Constant (

): This is a geminal coupling, typically large, ranging from 70 Hz to 75 Hz.

o Aromatic Region: Three protons (H-2, H-5, H-6).[1][2] H-2 (ortho to ester and OH) typically
appears as a doublet (~2.0 Hz).[2]

o Methyl Ester: Singlet at 6 3.8 — 3.9 ppm.[2]

o Phenolic OH: Broad singlet, exchangeable with D20, typically 4 9.5 — 10.5 ppm.[1]
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e 19F NMR (DMSO-ds, 376 MHZz):

o Appears as a doublet (d) around & -80 to -85 ppm due to coupling with the single geminal
proton.[1][2]

o Coupling Constant (
): Matches the *H spectrum (~70-75 Hz).[2]
e 13C NMR:

o The -OCHFz carbon appears as a triplet around & 116-120 ppm with a very large coupling
constant (

Hz).[1][2]

Mass Spectrometry (EI/ESI)

e ESI (+): [M+H]* at m/z 219.15.
o Fragmentation (EI):
o m/z 218: Molecular ion (M+).
o Loss of -OCHF2: Characteristic loss of 51 Da is often observed.[1][2]

o Loss of -OCHs: Loss of 31 Da from the ester group.[1][2]

Analytical Workflow Diagram

The following diagram outlines the decision matrix for characterizing this compound,
distinguishing it from impurities and regioisomers.
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Caption: Analytical decision tree for the qualification of Methyl 4-(difluoromethoxy)-3-
hydroxybenzoate intermediates.

Chromatographic Protocols (Quantitative)
HPLC-UV Method (Purity & Assay)

This method utilizes an acidic mobile phase to suppress the ionization of the phenolic hydroxyl
group, ensuring sharp peak shapes and reproducible retention times.

Equipment: Agilent 1200/1260 Infinity Il or equivalent. Column: Agilent ZORBAX Eclipse Plus
C18 (4.6 x 150 mm, 3.5 pum).

Parameter Setting

Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection UV @ 254 nm (Aromatic) and 210 nm
(Universal)

Injection Volume 5puL

Run Time 20 Minutes

Gradient Program:

0.0 min: 90% A/ 10% B

10.0 min: 40% A/ 60% B (Linear Ramp)

12.0 min: 10% A/ 90% B (Wash)

15.0 min: 90% A/ 10% B (Re-equilibration)

Sample Preparation:
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o Weigh 10 mg of sample into a 20 mL volumetric flask.
e Dissolve in 5 mL Acetonitrile.
e Sonicate for 5 minutes.

 Dilute to volume with Mobile Phase A (Water/0.1% FA). Note: Ensure no precipitation occurs
upon water addition; if it does, increase ACN ratio.[1]

e Filter through a 0.22 um PTFE syringe filter into an HPLC vial.

GC-MS Method (Volatile Impurities)

Direct injection of phenolic compounds can lead to peak tailing in GC.[1][2] Silylation is
recommended for robust quantification.[3]

Derivatization Protocol (BSTFA):

Weigh 5 mg of sample into a GC vial.

Add 500 pL of Anhydrous Pyridine.

Add 200 pL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Cap and heat at 60°C for 30 minutes.

Inject 1 pL into GC-MS.

GC Parameters:

Column: DB-5ms (30m x 0.25mm x 0.25um).[1][2]

Carrier Gas: Helium @ 1.0 mL/min.[2]

Inlet: Split 20:1 @ 250°C.

Oven: 60°C (1 min) - 20°C/min - 300°C (5 min).

Synthesis Context: Roflumilast Pathway[2][7][8]
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Understanding the upstream and downstream chemistry aids in identifying potential impurities
(e.g., unreacted starting material or over-alkylated byproducts).

Oxidation & Cyclopropylmethyl

3,4-Dihydroxybenzaldehyde -Hydroxy-4-difluoromethox ificati Metg¥L4;;$"ug;?]?:$:xy)' bromide / K2CO3 -Cyclopropylmethox Amidation Roflumilast
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(Target Analyte)

Click to download full resolution via product page

Caption: Synthetic route to Roflumilast showing the target analyte's position as a key
intermediate.

Troubleshooting & Critical Parameters
Regioselectivity Verification

The synthesis of the difluoromethoxy ether from a dihydroxy precursor can yield two
regioisomers:

e Target: 4-OCHFz2/ 3-OH
e Isomer: 3-OCHF2/ 4-OH
Differentiation Strategy:

« HMBC NMR: Look for the correlation between the Carbonyl carbon (ester) and the aromatic
protons.

o In the Target (3-OH): The proton at position 2 (between OH and COOMe) will show a
strong correlation to the C-OH carbon (C3).[2]

o In the Isomer (4-OH): The proton at position 2 (between OCHF2 and COOMe) will show a
correlation to the C-OCHF2 carbon (C3).[2]

o Chemical Shift: The H-2 proton in the target (ortho to OH) is typically slightly more shielded
than if it were ortho to -OCHF2.[1][2]
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Water Content

As a phenol, the compound is hygroscopic.

e Protocol: Perform Karl Fischer (KF) titration if mass balance is critical (< 0.5% water is typical
Spec).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-
difluoromethoxybenzoic acid - Google Patents [patents.google.com]

2. 214822-96-5|Methyl 4-fluoro-3-hydroxybenzoate|BLD Pharm [bldpharm.com]

3. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Application Note: Analytical Characterization of Methyl
4-(difluoromethoxy)-3-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b6590627/docs?utm_src=pdf-body#application-note-analytical-characterization-of-methyl-4-difluoromethoxy-3-hydroxybenzoate
https://patents.google.com/patent/CN103304408A/en
https://www.bldpharm.com/products/214822-96-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/11237626
https://patents.google.com/patent/CN103304408A/en
https://www.bldpharm.com/products/214822-96-5.html
https://patents.google.com/patent/CN103304408A/en
https://www.benchchem.com/product/b6590627?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN103304408A/en
https://patents.google.com/patent/CN103304408A/en
https://www.bldpharm.com/products/214822-96-5.html
https://pdf.benchchem.com/42/Application_Note_Quantification_of_Methyl_4_hydroxy_3_5_dimethylbenzoate_in_a_Complex_Mixture.pdf
https://www.benchchem.com/product/b6590627/docs#application-note-analytical-characterization-of-methyl-4-difluoromethoxy-3-hydroxybenzoate
https://www.benchchem.com/product/b6590627/docs#application-note-analytical-characterization-of-methyl-4-difluoromethoxy-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6590627?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b6590627/docs#application-note-analytical-
characterization-of-methyl-4-difluoromethoxy-3-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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